molecular formula C5H6BrN3O B6150998 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one CAS No. 212622-33-8

4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one

Cat. No.: B6150998
CAS No.: 212622-33-8
M. Wt: 204.02 g/mol
InChI Key: BHSLLQWFBOQXGI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-4-(methylamino)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-7-3-2-8-9-5(10)4(3)6/h2H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSLLQWFBOQXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)NN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,3-dihydropyridazin-3-one and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The temperature is maintained at around 50-60°C to facilitate the reaction.

    Procedure: The 4-bromo-2,3-dihydropyridazin-3-one is dissolved in the solvent, and methylamine is added dropwise. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).

    Purification: The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

    Substitution: Formation of various substituted pyridazinones.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of pyridazinone derivatives, including 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one, as promising candidates in anticancer therapy. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, the synthesis of related pyridazinone compounds demonstrated notable activity against melanoma and ovarian cancer cells .

1.2 COX-2 Inhibition

Pyridazinone derivatives are recognized for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Compounds similar to this compound have shown promising results in inhibiting COX-2 activity, suggesting potential use in anti-inflammatory therapies .

Synthetic Organic Chemistry

2.1 Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine substituent provides a reactive site for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals .

2.2 Derivative Synthesis

The compound can be modified to create various derivatives that may exhibit enhanced biological activities or novel properties. For example, modifications at the methylamino position could lead to derivatives with improved solubility or bioavailability, which are crucial for therapeutic applications .

Table 1: Summary of Biological Activities of Pyridazinone Derivatives

Compound NameActivity TypeTargetReference
This compoundAnticancerMelanoma
6-phenyl-4,5-dihydropyridazin-3(2H)-oneCOX-2 InhibitionInflammation
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-aminesAnticancerVarious

Mechanism of Action

The mechanism of action of 4-bromo-5-(methylamino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylamino groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Bromo-2-methyl-5-(methylamino)-3(2H)-pyridazinone
  • Molecular Formula : C₆H₈BrN₃O
  • Molecular Weight : 218.054 g/mol
  • Identifiers : ChemSpider ID 8712159; MDL Number MFCD24598660 .

Structural Features :

  • The core structure consists of a dihydropyridazinone ring substituted with bromine at position 4, a methyl group at position 2, and a methylamino group at position 3.
  • Bromine enhances electrophilicity, while the methylamino group contributes to hydrogen bonding and solubility .
Table 1: Structural and Functional Comparisons
Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Chemical Relevance References
4-Bromo-5-(methylamino)-2,3-dihydropyridazin-3-one C₆H₈BrN₃O 218.054 Br (C4), CH₃ (C2), NHCH₃ (C5) Potential ion channel modulation; antimicrobial activity inferred from brominated analogs.
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one C₁₂H₁₀ClF₃N₃O 308.68 Cl (C4), CF₃Ph (C2), NHCH₃ (C5) Enhanced lipophilicity from CF₃Ph; possible CNS targeting due to trifluoromethyl group.
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one C₁₀H₆BrClN₂O 285.52 Br (C5), Cl (C4), Ph (C2) Dual halogenation may increase electrophilicity; phenyl group enhances π-π stacking.
4-Chloro-5-(1-methylhydrazino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one C₁₂H₁₂ClN₄O 278.70 Cl (C4), NHNHCH₃ (C5), 4-MePh (C2) Methylhydrazino group could act as a chelator or redox-active moiety.
4,5-Dichloro-2-(2,4-dichlorophenyl)-2,3-dihydropyridazin-3-one C₁₀H₄Cl₄N₂O 306.96 Cl (C4, C5), 2,4-Cl₂Ph (C2) High halogen content suggests agrochemical applications (e.g., fungicides).
4-Bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one C₁₀H₁₂BrN₅O 298.14 Br (C4), imidazole-ethylamino (C5) Imidazole moiety may enable metal coordination or enzyme inhibition (e.g., histamine receptors).
Key Comparative Insights:

Halogen Effects: Bromine vs. Multi-halogenated derivatives (e.g., 4,5-dichloro in ) exhibit higher lipophilicity, favoring membrane penetration in antimicrobial applications .

Amino Group Modifications: Methylamino (NHCH₃) vs. Hydrazino (NHNHCH₃): The hydrazino group in introduces redox activity, useful in prodrug design or metal chelation . Bulky substituents (e.g., imidazole-ethylamino in ) enhance selectivity for protein targets via steric and electronic interactions .

Aryl Substituents :

  • Phenyl vs. Trifluoromethylphenyl: The CF₃ group in enhances metabolic stability and bioavailability, a common strategy in CNS drug design .

Methylamino pyridazinones (e.g., ’s 4-(methylamino)pyridine) potentiate ion channels, hinting at neuromuscular therapeutic applications .

Biological Activity

4-Bromo-5-(methylamino)-2,3-dihydropyridazin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom at the 4-position and a methylamino group at the 5-position of the dihydropyridazinone ring. This unique substitution pattern enhances its reactivity and biological activity.

Antagonism of Histamine H₃ Receptors

Research has shown that derivatives of dihydropyridazin-3-one, including this compound, exhibit potent antagonistic activity on histamine H₃ receptors. These receptors are implicated in various neurological processes, making this compound a candidate for treating conditions like sleep disorders and cognitive dysfunctions. A study highlighted that modifications to the dihydropyridazinone moiety can lead to compounds with improved bioavailability and efficacy in vivo models .

Anticancer Properties

The compound has been investigated for its anticancer potential. In phenotypic screening assays, it demonstrated significant inhibition of tumor cell proliferation with IC50 values below 100 nM in HeLa cells. This suggests that the compound may selectively target cancer cells while having a higher threshold for inhibiting phosphodiesterase (PDE) activity, which is often associated with unwanted side effects .

Neuropathic Pain Relief

In animal models, compounds related to this compound have shown promise in alleviating neuropathic pain. The mechanisms involve modulation of cyclic nucleotide levels (cAMP and cGMP), which play crucial roles in pain signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. The presence of the bromine atom is believed to enhance reactivity in substitution reactions, while the methylamino group contributes to its binding affinity at biological targets.

Compound Structural Features Unique Properties
This compoundBromine substitutionEnhanced reactivity and biological activity
5-Methylamino-2,3-dihydropyridazin-3-oneLacks bromineDifferent biological activity profile
4-Chloro-5-(methylamino)-2,3-dihydropyridazin-3-oneChlorine instead of bromineVaries in reactivity compared to brominated analogs

Case Studies

  • Histamine H₃ Receptor Modulation : A study identified that specific modifications to the dihydropyridazinone scaffold led to compounds with robust wake-promoting effects in rat models. This underscores the potential application of these compounds in treating sleep disorders .
  • Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited cell proliferation across various cancer cell lines. The mechanism appears to be linked to its ability to stabilize PDE complexes that are crucial for cellular signaling pathways related to growth .

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